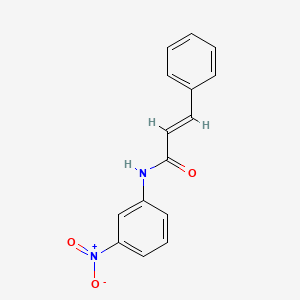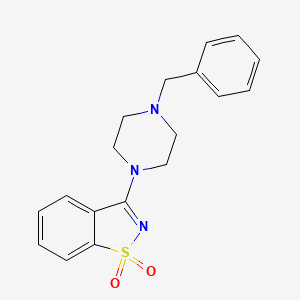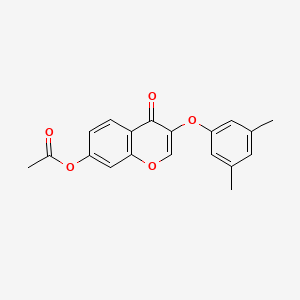
N,N-diethyl-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-9H-xanthene-9-carboxamide, also known as Dye 2, is a fluorescent dye that has been widely used in scientific research as a labeling agent for biomolecules. The dye has a high quantum yield and a large Stokes shift, making it an ideal choice for fluorescence microscopy and flow cytometry applications.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Reactive Molecules
Studies on reactive molecules like acrylamide highlight the broad applications of such compounds in industrial processes, including polymer synthesis, which is relevant for the study of N,N-diethyl-9H-xanthene-9-carboxamide. Acrylamide, for example, is utilized to synthesize polyacrylamide, used in soil conditioning, wastewater treatment, and as a support for protein separation by electrophoresis. Understanding the chemistry and biochemistry of reactive molecules like this compound could unlock new applications in similar domains (Friedman, 2003).
Pharmacological Research
The pharmacological study of compounds like lysergic acid diethylamide (LSD) provides a framework for investigating the effects of this compound on biological systems. LSD research has explored its psychoactive effects, contributing to our understanding of neurotransmitter systems and experimental treatments. Similar pharmacological research on this compound could reveal new insights into its potential therapeutic applications (Passie et al., 2008).
Biomedical Applications
The study of xanthones and related compounds in medicinal plants, including their biosynthesis and biological activities, suggests a potential area of research for this compound. These compounds exhibit antimicrobial, cytotoxic, and enzyme inhibitory effects, indicating the potential for this compound to be explored for similar biomedical applications (Mazimba et al., 2013).
Environmental and Safety Perspectives
Research on the environmental and safety aspects of compounds like N,N-diethyl-m-toluamide (DEET) highlights the importance of assessing the safety profiles of similar compounds. Understanding the mechanisms used to determine the safety of DEET in humans could inform safety assessments for this compound, ensuring its safe use in potential applications (Chen-Hussey et al., 2014).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields suggests a model for exploring the supramolecular chemistry of this compound. The self-assembly behavior of such compounds could be leveraged in designing novel materials with specific functionalities (Cantekin et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJTHESCPASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)
![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)


![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)